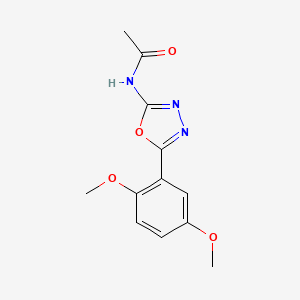

N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

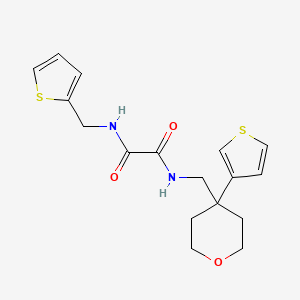

“N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide” is a chemical compound that contains an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . This compound also contains a dimethoxyphenyl group, which is a phenyl group substituted with two methoxy groups, and an acetamide group, which is derived from acetic acid .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions, such as temperature, pressure, and the presence of other reagents. Without specific information or experimental data, it’s difficult to predict the exact chemical reactions this compound might undergo .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are typically determined experimentally .科学的研究の応用

Synthesis and Characterization

- A significant body of research involves the synthesis and characterization of 1,3,4-oxadiazole derivatives, showcasing diverse pharmacological potentials. These compounds are synthesized through various chemical processes, including the conversion of aromatic organic acids into esters, hydrazides, and subsequently, oxadiazole derivatives. The structural confirmation of these compounds is achieved through NMR, IR, and mass spectral data, underlining their potential in medicinal chemistry due to their activities against enzymes like acetylcholinesterase and lipoxygenase (Rehman et al., 2013).

Antimicrobial and Anti-Enzymatic Potential

- Various studies have reported on the antimicrobial and anti-enzymatic potential of 1,3,4-oxadiazole and acetamide derivatives. These compounds display significant inhibitory effects against both gram-positive and gram-negative bacteria, as well as fungal strains, highlighting their potential as broad-spectrum antimicrobial agents. Moreover, their activities against enzymes like lipoxygenase suggest potential anti-inflammatory applications (Nafeesa et al., 2017).

Antitumor and Anti-inflammatory Activities

- The antitumor and anti-inflammatory properties of 1,3,4-oxadiazole derivatives have been explored through in vitro and in vivo studies. These compounds demonstrate significant inhibitory effects on tumor growth and inflammation, backed by molecular docking studies which reveal their mechanisms of action at the molecular level. Such findings underscore the therapeutic potential of these compounds in the treatment of cancer and inflammatory diseases (Basra et al., 2019).

作用機序

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery where the compound’s interactions with various proteins, enzymes, or cellular structures are investigated . Without specific studies or data, it’s not possible to provide a mechanism of action for this compound.

Safety and Hazards

特性

IUPAC Name |

N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4/c1-7(16)13-12-15-14-11(19-12)9-6-8(17-2)4-5-10(9)18-3/h4-6H,1-3H3,(H,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXFCRLJWDWKIMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(O1)C2=C(C=CC(=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanobutan-2-yl)-5-formylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2443437.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxamide](/img/structure/B2443439.png)

![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2443444.png)

![5-[Benzyl(methyl)sulfamoyl]-2-methoxybenzoic acid](/img/structure/B2443446.png)

![N-Methyl-N-[3-(3-methyl-2-oxoquinoxalin-1-yl)propyl]prop-2-ynamide](/img/structure/B2443451.png)

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(9H-fluoren-2-yl)piperidine-4-carboxamide](/img/structure/B2443453.png)

![3-(4-isopropylphenylsulfonyl)-N-(3-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2443456.png)